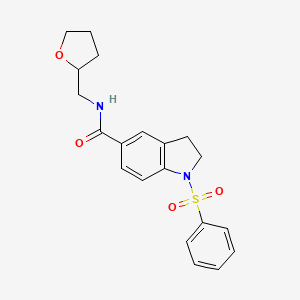![molecular formula C20H21Cl2N3O4 B6096324 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6096324.png)
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine, also known as SB-204070, is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the 5-HT1B serotonin receptor, which plays a crucial role in regulating various physiological functions in the human body.
作用机制
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine acts as a selective antagonist of the 5-HT1B serotonin receptor. This receptor is widely distributed in the central nervous system and plays a crucial role in regulating various physiological functions, including mood, appetite, and pain perception. By blocking the 5-HT1B receptor, this compound can modulate these functions and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease or condition being studied. In animal models of Parkinson's disease and stroke, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In studies of depression and anxiety, this compound has been shown to modulate serotonin levels in the brain, which are known to play a crucial role in mood regulation. Additionally, this compound has been shown to modulate pain perception and appetite regulation in animal models.
实验室实验的优点和局限性
One advantage of using 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine in lab experiments is its selectivity for the 5-HT1B serotonin receptor. This allows researchers to specifically study the role of this receptor in various physiological functions without affecting other serotonin receptors. Additionally, this compound has a well-established synthesis method and is commercially available, making it easily accessible for researchers.
One limitation of using this compound in lab experiments is its potential off-target effects. While this compound is selective for the 5-HT1B receptor, it may also interact with other receptors or enzymes, leading to unintended effects. Additionally, the in vitro and in vivo effects of this compound may differ, making it important to validate findings in animal models before translating them to humans.
未来方向
There are several future directions for research on 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine. One potential avenue is to investigate its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects. Finally, the development of more selective and potent compounds that target the 5-HT1B receptor may provide new opportunities for therapeutic interventions.
合成方法
The synthesis of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-[2-(2,5-dichlorophenoxy)butanoyl]piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow solid. The purity of the compound can be improved through various purification techniques, such as recrystallization or chromatography.
科学研究应用
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, it has been investigated for its potential use in the treatment of depression, anxiety, and migraines. This compound has also been used as a tool in neuroscience research to study the role of the 5-HT1B serotonin receptor in various physiological functions, such as pain perception and appetite regulation.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-2-18(29-19-13-14(21)3-8-17(19)22)20(26)24-11-9-23(10-12-24)15-4-6-16(7-5-15)25(27)28/h3-8,13,18H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWJKMWQGXWLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)


![1-(2-cyclohexylethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6096291.png)
![[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6096315.png)
![5-amino-1-[2-(4-morpholinyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6096321.png)